molecular formula C16H19BrN2O3S B7009786 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine

Cat. No.: B7009786
M. Wt: 399.3 g/mol
InChI Key: RYLZICAQHUZEMK-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine is a complex organic compound that belongs to the class of pyridine derivatives

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S/c1-11(12-4-6-15(7-5-12)23(3,20)21)18-9-13-8-14(17)10-19-16(13)22-2/h4-8,10-11,18H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLZICAQHUZEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine typically involves a series of organic reactions. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its derivatives have been shown to inhibit clot formation by targeting thrombin, a key enzyme in the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the sulfonylphenyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .

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